but-2-ynedinitrile
CAS No.: 1071-98-3
Cat. No.: VC21040928
Molecular Formula: C4N2
Molecular Weight: 76.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1071-98-3 |
---|---|
Molecular Formula | C4N2 |
Molecular Weight | 76.06 g/mol |
IUPAC Name | but-2-ynedinitrile |
Standard InChI | InChI=1S/C4N2/c5-3-1-2-4-6 |
Standard InChI Key | ZEHZNAXXOOYTJM-UHFFFAOYSA-N |
SMILES | C(#CC#N)C#N |
Canonical SMILES | C(#CC#N)C#N |
Melting Point | 20.5 °C |
Introduction
Chemical Identity and Physical Properties
But-2-ynedinitrile is an organic compound with the molecular formula C4N2 and a molecular weight of 76.06 g/mol. It possesses a linear molecular structure characterized by alternating triple bonds between carbon atoms, with cyanide groups at each end (N≡C−C≡C−C≡N). This highly unsaturated structure contributes to its remarkable reactivity and distinctive physical properties.
Basic Identifiers
The compound can be identified through various systematic chemical identifiers as detailed below:
Property | Value |
---|---|
Chemical Name | But-2-ynedinitrile |
Common Names | Dicyanoacetylene, Carbon subnitride |
CAS Number | 1071-98-3 |
Molecular Formula | C4N2 |
Molecular Weight | 76.06 g/mol |
InChI | InChI=1S/C4N2/c5-3-1-2-4-6 |
SMILES | C(#CC#N)C#N |
PubChem Compound | 14068 |
Table 1: Chemical Identifiers of But-2-ynedinitrile
Physical Properties
The physical characteristics of but-2-ynedinitrile are important for understanding its behavior in various experimental and industrial applications:
Property | Value |
---|---|
Physical State (at room temperature) | Solid |
Melting Point | 20.5°C |
Boiling Point | 76.55°C |
Table 2: Physical Properties of But-2-ynedinitrile
The compound's relatively low melting point allows it to transition to liquid state near room temperature, while its moderate boiling point facilitates handling in laboratory conditions with appropriate precautions.
Synthesis Methods
The synthesis of but-2-ynedinitrile involves several sophisticated methods, each with distinct advantages and challenges. The complex nature of this compound necessitates careful selection of synthesis routes based on available resources and equipment.
Traditional Synthesis Approaches
Multiple synthetic pathways have been developed for preparing but-2-ynedinitrile:
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High-Temperature Graphite Method: This approach involves passing nitrogen gas over graphite heated to extremely high temperatures (between 2,673 and 3,000 K).
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Dihaloacetylene and Cyanide Salt Reaction: This method utilizes the reaction between a dihaloacetylene compound and a cyanide salt to form the target molecule.
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Dehydration of Oxamide: The dehydration of oxamide can also yield but-2-ynedinitrile through a carefully controlled process.
Each method presents unique challenges in terms of yield, purity, and safety considerations, making the selection of an appropriate synthesis route crucial for specific research applications.
Chemical Reactions
But-2-ynedinitrile demonstrates diverse reactivity patterns due to its electron-deficient nature and unique structural features. Its electron-withdrawing cyanide groups and triple bond system contribute to its high reactivity in various chemical transformations.
Oxidation Reactions
But-2-ynedinitrile acts as a strong oxidizing agent, readily reacting with reducing agents to form highly reactive intermediates. These oxidation reactions are significant in both synthetic applications and theoretical studies of reaction mechanisms.
Diels-Alder Reactions
One of the most notable characteristics of but-2-ynedinitrile is its exceptional performance as a dienophile in Diels-Alder reactions. The electron-withdrawing effect of the cyanide groups enhances its reactivity, allowing it to participate in cycloaddition reactions with even relatively unreactive aromatic compounds such as durene. This reactivity pattern makes it a valuable tool in organic synthesis for creating complex cyclic structures.
Polymerization
Under specific conditions, but-2-ynedinitrile can undergo polymerization reactions to form extended carbon-nitrogen structures. This polymerization behavior has implications for materials science and polymer chemistry, potentially leading to novel materials with unique properties.
Reaction Type | Conditions | Products | Applications |
---|---|---|---|
Oxidation | Reaction with reducing agents | Reactive intermediates | Synthetic chemistry |
Diels-Alder | Reaction with dienes, including unreactive aromatics | Cyclic adducts | Complex molecule synthesis |
Polymerization | Specific temperature and pressure conditions | Extended C-N structures | Materials science |
Table 3: Key Reactions of But-2-ynedinitrile
Applications in Scientific Research
But-2-ynedinitrile has found significant applications across multiple scientific disciplines, demonstrating its versatility as a research tool and chemical building block.
Astrochemistry
This compound has important applications in astrochemistry studies, particularly those simulating interstellar conditions. Its presence has been detected in outer space environments, notably in Titan's atmosphere, making it valuable for understanding chemical processes in celestial bodies. Although detection in interstellar media has been challenging due to symmetry issues affecting microwave spectra, similar molecules suggest its potential presence in these environments.
Organic Synthesis
But-2-ynedinitrile serves as a valuable reagent in organic synthesis, particularly for cycloaddition reactions . Its utility in constructing complex organic frameworks makes it an important tool for chemists developing new synthetic methodologies. The compound is specifically used for nucleophilic addition reactions, [4 + 2] cycloaddition reactions, and metal complexes insertion reactions .
Material Science
Research on the polymerization of but-2-ynedinitrile has implications for material science, potentially leading to novel materials with unique properties. The extended carbon-nitrogen structures formed through polymerization could have applications in advanced materials development.
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